molecular formula C20H24N2O4S B2534025 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 954604-98-9

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2534025
CAS No.: 954604-98-9
M. Wt: 388.48
InChI Key: CHTVNMDEWYBSSP-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

One study focused on the synthesis and characterization of a zinc phthalocyanine derivative substituted with benzenesulfonamide groups. These derivatives displayed excellent properties as photosensitizers, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Another application is in the field of corrosion inhibition, where derivatives of piperidine, a related compound, were investigated for their effectiveness in protecting iron surfaces against corrosion. Quantum chemical calculations and molecular dynamics simulations showed that these derivatives have significant adsorption and corrosion inhibition properties, providing a new approach to corrosion protection (Kaya et al., 2016).

Nonlinear Optical Materials

Research into thienyl-substituted pyridinium salts for second-order nonlinear optics (NLO) revealed that these compounds, with benzenesulfonamide derivatives, possess noncentrosymmetric structures and exhibit significant NLO properties. This makes them valuable for applications in photonics and optoelectronics (Li et al., 2012).

Anti-HIV and Antifungal Activities

A series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and characterized for their anti-HIV and antifungal activities. Some of these compounds displayed significant in vitro activities, indicating their potential as therapeutic agents (Zareef et al., 2007).

Computational Chemistry and Drug Design

In computational chemistry and drug design, the synthesis, characterization, and computational study of a novel sulfonamide molecule demonstrated its potential interactions with proteins, underscoring the importance of such compounds in developing new therapeutic agents (Murthy et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, the sulfonamide group might inhibit certain enzymes, preventing the growth of bacteria .

Future Directions

The future directions for this compound would depend on its potential applications. Given its structure, it could be studied for potential medicinal uses, particularly due to the presence of the sulfonamide group, which is common in many drugs .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-4-9-19(10-15(14)2)27(24,25)21-12-16-11-20(23)22(13-16)17-5-7-18(26-3)8-6-17/h4-10,16,21H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTVNMDEWYBSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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